alpha-Bromo-2-chlorophenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-(2-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAPROULWZYBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930989 | |

| Record name | Bromo(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29270-30-2, 141109-25-3 | |

| Record name | α-Bromo-2-chlorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29270-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromo(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-bromo-2-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetic acid, α-bromo-2-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of alpha-Bromo-2-chlorophenylacetic Acid

Introduction

alpha-Bromo-2-chlorophenylacetic acid is a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in drug development and organic synthesis. Its utility as a key intermediate, particularly in the synthesis of pharmaceuticals like the antiplatelet agent Clopidogrel, underscores the importance of a thorough understanding of its physicochemical properties.[1] This guide provides a comprehensive overview of the physical characteristics of this compound, grounded in established scientific principles and experimental methodologies. The information presented herein is intended to empower researchers to handle, utilize, and characterize this compound with confidence and precision.

Molecular Structure and Identification

A foundational understanding of a compound's physical properties begins with its molecular structure. This compound possesses a chiral center at the alpha-carbon, meaning it can exist as a racemic mixture or as individual enantiomers. The strategic placement of bromine and chlorine atoms on the phenylacetic acid backbone imparts specific reactivity and physical characteristics.

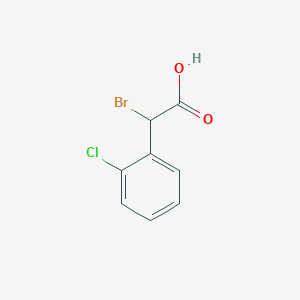

Caption: 2D representation of this compound.

The unique arrangement of atoms and functional groups dictates the compound's polarity, intermolecular forces, and, consequently, its macroscopic physical properties.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for a variety of applications, from reaction setup and solvent selection to purification and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrClO₂ | [1][2][3] |

| Molecular Weight | 249.49 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Melting Point | 106-112 °C | [2] |

| Boiling Point | 316.7 °C at 760 mmHg (Predicted) | |

| Density | 1.747 g/cm³ (Predicted) | |

| Solubility | Slightly soluble to immiscible in water. Soluble in organic solvents such as methanol, ethanol, and acetone. | [1] |

| Flash Point | 145.3 °C (Predicted) | |

| Vapor Pressure | 0.00017 mmHg at 25 °C (Predicted) | |

| Purity | ≥97% to ≥99% (by HPLC) | [2] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is paramount for quality control and research applications. The following section outlines the standard methodologies for measuring key parameters of solid organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid. A sharp melting range typically signifies high purity, while a broad and depressed range suggests the presence of impurities.

Methodology (Capillary Method - based on ASTM E324):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C/min) approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire solid has melted (final melting point) are recorded. This range is reported as the melting point.

Causality: The energy supplied during heating overcomes the crystal lattice forces of the solid. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility is a key parameter for selecting appropriate solvents for reactions, extractions, and purifications.

Methodology (Qualitative Assessment - based on general organic chemistry principles):

-

Solvent Selection: A range of solvents with varying polarities are chosen (e.g., water, methanol, ethanol, acetone, toluene, hexane).

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated at a constant temperature (typically room temperature). The degree of dissolution is observed and categorized (e.g., soluble, partially soluble, insoluble). For quantitative analysis, techniques such as UV-Vis spectroscopy or HPLC can be employed after reaching saturation.

Causality: The solubility of this compound is governed by the "like dissolves like" principle. Its carboxylic acid group can engage in hydrogen bonding with polar protic solvents, while the phenyl ring allows for interaction with less polar organic solvents. Its overall polarity, influenced by the halogen substituents, dictates its limited solubility in water.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Expected Chemical Shifts (in CDCl₃):

-

Aromatic Protons (4H): A complex multiplet is expected in the region of δ 7.2-7.8 ppm. The electron-withdrawing effects of the chlorine and the carboxylic acid group will shift these protons downfield.

-

Alpha-Proton (1H): A singlet or a narrowly split multiplet is anticipated around δ 5.5-6.0 ppm. This proton is significantly deshielded due to the adjacent bromine atom, chlorine-substituted phenyl ring, and the carboxylic acid group.

-

Carboxylic Acid Proton (1H): A broad singlet is expected at a downfield chemical shift, typically δ 10-12 ppm, which may be exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Expected Chemical Shifts (in CDCl₃):

-

Carboxylic Carbonyl Carbon: Expected in the range of δ 170-175 ppm.

-

Aromatic Carbons (6C): Multiple signals are expected between δ 125-140 ppm. The carbon attached to the chlorine will be significantly affected.

-

Alpha-Carbon: Expected around δ 45-55 ppm, influenced by the attached bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: An absorption in the 1210-1320 cm⁻¹ range.

-

C-Cl and C-Br Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.

An ATR-IR spectrum for this compound is noted in the PubChem database, which would confirm these characteristic absorptions.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight (around 248/250/252 amu) should be observable, showing a characteristic isotopic pattern due to the presence of bromine and chlorine.

-

Major Fragments: Loss of Br (M-79/81), loss of COOH (M-45), and fragments corresponding to the chlorophenyl and bromomethyl moieties are expected.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

Hazard Identification:

-

Causes skin irritation and serious eye irritation.[5]

-

May cause respiratory irritation.[5]

-

Harmful if swallowed.

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound. A comprehensive understanding of its molecular structure, core physical constants, and spectroscopic characteristics is essential for its effective and safe use in research and development. The methodologies outlined for the experimental determination of these properties provide a framework for quality assessment and further investigation. By integrating this technical knowledge, researchers and drug development professionals can confidently advance their work with this important chemical intermediate.

References

- PubChem. alpha-Bromo-2-chlorobenzeneacetic acid. [Link]

- NIST. α-Bromophenylacetic acid. [Link]

- IndiaMART. Alpha Bromo-2-Chlorophenylacetic Acid. [Link]

- Capot Chemical. MSDS of this compound. [Link]

- NIST. α-Bromophenylacetic acid IR Spectrum. [Link]

- MDPI. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)

- OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Thermo Fisher Scientific. SAFETY DATA SHEET - this compound. [Link]

- MDPI. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)

- NIH. Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids. [Link]

- Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-chloroethane BrCH 2 CH 2 Cl. [Link]

- MDPI. Acute and Subchronic Toxicity Studies of Aristolochic Acid A in Tianfu Broilers. [Link]

- NIH.

Sources

- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 3. scbt.com [scbt.com]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

An In-depth Technical Guide to α-Bromo-2-chlorophenylacetic Acid: Structure, Synthesis, and Analysis

Introduction

α-Bromo-2-chlorophenylacetic acid is a highly functionalized chemical intermediate of significant interest in the pharmaceutical and fine chemical industries.[1] Its molecular architecture, featuring a carboxylic acid, a reactive bromine atom at the alpha position, and a chlorinated phenyl ring, makes it a versatile building block for complex organic synthesis.[2] This guide provides an in-depth exploration of its chemical structure, proven synthetic methodologies, and a comprehensive suite of analytical techniques for its characterization. The primary application of this compound is as a key starting material in the synthesis of the antithrombotic drug Clopidogrel, highlighting its importance in medicinal chemistry.[3][4]

Section 1: Chemical Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and physical properties is fundamental to its effective application and handling.

Chemical Structure Elucidation

The structure of α-Bromo-2-chlorophenylacetic acid is defined by a phenylacetic acid core. A chlorine atom is substituted at the ortho (2-position) of the phenyl ring, and a bromine atom is substituted at the alpha (α) carbon, which is the carbon adjacent to the carboxyl group. This specific arrangement of functional groups dictates its chemical reactivity.

Caption: Chemical structure of α-Bromo-2-chlorophenylacetic acid.

Physicochemical Data

The physical and chemical properties are critical for designing synthetic processes, purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrClO₂ | [2][3][5] |

| Molecular Weight | 249.49 g/mol | [2][3][5][6] |

| Appearance | White to off-white crystalline powder/solid | [2][3] |

| Melting Point | 106-112 °C | [2][3][5][7] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like methanol, ethanol, and acetone. | [3][7][8] |

| Purity (by HPLC) | ≥99.0% | [2][3] |

| CAS Number | 29270-30-2 | [2][5][7] |

Section 2: Synthesis and Purification

The synthesis of α-Bromo-2-chlorophenylacetic acid is a critical process that requires careful control of reaction conditions to ensure high yield and purity.

Synthetic Pathway: Hell-Volhard-Zelinsky Reaction

A common and effective method for the synthesis is the bromination of 2-chlorophenylacetic acid at the alpha position. This transformation is a variation of the Hell-Volhard-Zelinsky reaction. The causality behind this choice is the reliability of α-halogenation of carboxylic acids using a bromine source in the presence of a catalyst. A modern approach often utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[9]

Caption: General workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is a representative procedure. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10][11]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 2-chlorophenylacetic acid (1 equivalent).

-

Solvent and Reagents: Add a suitable solvent such as a dialkyl carbonate.[9] Add N-bromosuccinimide (1.0-1.5 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).

-

Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by a suitable technique (e.g., TLC or HPLC). The reaction time can vary but is typically several hours.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove succinimide and other water-soluble byproducts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene) to yield the final product as a white to off-white crystalline solid.[12]

Section 3: Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of α-Bromo-2-chlorophenylacetic acid. This compound can serve as a reference standard in chromatography and spectroscopy.[2]

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the hydrogen environments in the molecule.

-

Expected Signals:

-

Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 7.2-7.6 ppm, corresponding to the four protons on the chlorinated phenyl ring.

-

Alpha-Proton (α-CH): A singlet at approximately δ 5.5-6.0 ppm. The chemical shift is significantly downfield due to the deshielding effects of the adjacent bromine atom, carboxyl group, and phenyl ring.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically above δ 10.0 ppm, which may be exchangeable with D₂O.

-

-

Insight: The integration of these signals should correspond to a 4:1:1 ratio, confirming the proton count in the different environments of the molecule.

Carbon-13 NMR provides information on the carbon skeleton.

-

Expected Signals:

-

Carboxyl Carbon (-COOH): A signal around δ 170-175 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals in the δ 125-140 ppm range. The carbon attached to the chlorine will have a distinct chemical shift.

-

Alpha-Carbon (α-C): A signal around δ 40-50 ppm. The direct attachment to the electronegative bromine atom causes a significant downfield shift compared to a standard alkyl carbon.[13]

-

IR spectroscopy is used to identify the key functional groups present.

-

Key Vibrational Frequencies:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-Br Stretch: Typically found in the fingerprint region, around 500-600 cm⁻¹.

-

C-Cl Stretch: A band in the region of 600-800 cm⁻¹.

-

Chromatographic Analysis

HPLC is the gold standard for determining the purity of the compound. A reverse-phase method is typically employed.

-

Protocol:

-

Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with phosphoric or formic acid) and an organic solvent like acetonitrile or methanol.[14]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).[15]

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent.

-

-

Self-Validation: The method's suitability is confirmed by a sharp, symmetrical peak for the main component, with good resolution from any impurity peaks. Purity is typically reported as N.L.T (Not Less Than) 99.0%.[3]

Caption: A comprehensive workflow for analytical characterization.

Section 4: Applications in Pharmaceutical Synthesis

The primary and most critical application of α-Bromo-2-chlorophenylacetic acid is as a key intermediate in the synthesis of Clopidogrel.[3][16]

Role in Clopidogrel Synthesis

Clopidogrel is an antiplatelet agent used to inhibit blood clots. The synthesis involves the esterification of α-Bromo-2-chlorophenylacetic acid, followed by a nucleophilic substitution reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[12][17] The higher reactivity of the α-bromo ester compared to its chloro-analogue significantly improves the condensation yield.[16]

Caption: Simplified reaction pathway to Clopidogrel.

Section 5: Safety and Handling

α-Bromo-2-chlorophenylacetic acid is classified as a hazardous substance and requires careful handling.

-

Hazards: Causes severe skin burns and eye damage.[10] May cause respiratory irritation.[5][11] It may also be corrosive to metals.[7][10]

-

Precautions:

-

Handle in a well-ventilated area, preferably a fume hood.[10][11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Avoid breathing dust.[11]

-

Store in a cool, dry place in a tightly sealed, corrosion-resistant container.[8]

-

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[10][11] If inhaled, move to fresh air.[11]

Conclusion

α-Bromo-2-chlorophenylacetic acid is a pivotal intermediate whose precise synthesis and rigorous analysis are paramount to the production of high-quality pharmaceuticals. This guide has detailed its structural and physicochemical characteristics, outlined a reliable synthetic protocol, and described a comprehensive analytical workflow. By adhering to these methodologies and safety protocols, researchers and drug development professionals can effectively utilize this compound in their synthetic endeavors, particularly in the vital synthesis of Clopidogrel.

References

- Vertex AI Search. (n.d.). Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester - High Quality at Best Price.

- Vertex AI Search. (n.d.). Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Organic Synthesis with this compound: A Key Building Block.

- Apollo Scientific. (2022, May 16). This compound Safety Data Sheet.

- Capot Chemical. (2011, March 23). MSDS of this compound.

- Chem-Impex. (n.d.). α-Bromo-2-chlorophenylacetic acid.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). a-Bromo-2-chlorophenylacetic acid 97%.

- Joshi Agrochem Pharma Pvt Ltd. (n.d.). Alpha Bromo-2-chlorophenylacetic Acid.

- PubChem. (n.d.). alpha-Bromo-2-chlorobenzeneacetic acid.

- Patsnap Eureka. (n.d.). Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method.

- Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

- Google Patents. (n.d.). CN103450005A - Preparation method of clopidogrel and intermediates thereof.

- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). High Purity this compound: Synthesis, Applications, and Market Insights.

- Google Patents. (n.d.). CN103387497A - Preparation methods for clopidogrel and its intermediates.

- Quick Company. (2018, September 28). A Process For Racemization Of (R) Clopidogrel And Process For Preparation Of Clopidogrel Bisulfate Form I.

- NIST. (n.d.). α-Bromophenylacetic acid. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 2-Bromophenylacetic acid(18698-97-0) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Chlorophenylacetic acid(2444-36-2) 13C NMR spectrum.

- Preclinical Research CRO. (n.d.). CAS 141109-25-3 this compound.

- Ambeed.com. (n.d.). α-Bromo-4-chlorophenylacetic acid.

- Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane.

- Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-chloroethane.

- American Laboratory. (2011, February 1). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization.

- SIELC Technologies. (n.d.). Separation of Bromoacetic acid on Newcrom R1 HPLC column.

- Chemical Bull Pvt. Ltd. (n.d.). This compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - High Quality at Affordable Price [sonalplasrubind.com]

- 4. nbinno.com [nbinno.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. alpha-Bromo-2-chlorobenzeneacetic acid | C8H6BrClO2 | CID 2774031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 29270-30-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Buy Alpha Bromo-2-chlorophenylacetic Acid at Best Prices, Mumbai Exporter [joshi-group.com]

- 9. A Process For Racemization Of (R) Clopidogrel And Process For [quickcompany.in]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. capotchem.com [capotchem.com]

- 12. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]

- 13. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Separation of Bromoacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. americanlaboratory.com [americanlaboratory.com]

- 16. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN103450005A - Preparation method of clopidogrel and intermediates thereof, namely alpha-bromo-o-clorophenylacetic acid and alpha-thiophene ethylamine substituted acetate silicate - Google Patents [patents.google.com]

A Technical Guide to α-Bromo-2-chlorophenylacetic Acid (CAS 29270-30-2): Synthesis, Analysis, and Application in Drug Discovery

Foreword: The Strategic Importance of a Halogenated Intermediate

In the landscape of pharmaceutical synthesis, the strategic value of a chemical intermediate is measured by its reactivity, versatility, and efficiency in constructing complex molecular architectures. α-Bromo-2-chlorophenylacetic acid, bearing the CAS number 29270-30-2, stands out as a pivotal building block, primarily recognized for its role in the synthesis of the antiplatelet agent Clopidogrel.[1] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, delving into the core aspects of this compound. We will explore its synthesis, analytical characterization, and the chemical principles that underpin its utility, moving beyond mere procedural descriptions to explain the causality behind its synthetic applications.

Physicochemical Properties and Structural Characterization

Understanding the fundamental properties of α-Bromo-2-chlorophenylacetic acid is the first step in its effective application. Its unique structure, featuring a carboxylic acid, a reactive benzylic bromine atom, and a chlorinated phenyl ring, dictates its chemical behavior and physical characteristics.[2][3]

| Property | Value | Source(s) |

| CAS Number | 29270-30-2 | [2] |

| Molecular Formula | C₈H₆BrClO₂ | [2] |

| Molecular Weight | 249.49 g/mol | [2] |

| Appearance | White to off-white solid/crystalline powder | [1][2] |

| Melting Point | 106-112 °C | [1][2] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like methanol, ether, and benzene. | [1][3] |

| Purity (Typical) | ≥ 99% (by HPLC) | [2] |

Spectroscopic Data for Compound Verification

While comprehensive spectral data from open literature is scarce, data from commercial suppliers and databases confirm the structure. For unambiguous identification, researchers should obtain and interpret their own analytical data.

-

Infrared (IR) Spectroscopy: An ATR-IR spectrum available through PubChem (sourced from Bio-Rad) confirms the presence of key functional groups.[4] Expected characteristic peaks would include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and peaks corresponding to the aromatic C-H and C-C bonds, as well as C-Cl and C-Br stretches in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A specification from a commercial supplier confirms that the NMR spectrum conforms to the structure.[3]

-

¹H NMR: One would expect to see a singlet for the α-proton (methine C-H), multiplets in the aromatic region for the four protons on the chlorinated phenyl ring, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The spectrum would show signals for the carbonyl carbon, the α-carbon attached to bromine, and the six carbons of the aromatic ring (with distinct shifts due to the chlorine substituent).

-

Synthesis of α-Bromo-2-chlorophenylacetic Acid: A Comparative Overview

The synthesis of this key intermediate can be approached through several pathways. The choice of method often depends on the available starting materials, scale, and safety considerations.

Method 1: α-Bromination of 2-Chlorophenylacetic Acid

This is a common and direct approach. The core of this transformation is the selective bromination at the α-carbon, adjacent to the carboxylic acid.

Reaction Workflow: α-Bromination of a Phenylacetic Acid Derivative

Caption: Workflow for α-bromination of 2-chlorophenylacetic acid.

Detailed Protocol: This protocol is adapted from a patented industrial process.[5]

-

Charging the Reactor: To a suitable reaction vessel, add 2-chlorophenylacetic acid (100g, 0.58 mol), sodium bromide (119.4g, 1.16 mol), 50% sulfuric acid solution (116g), dichloromethane (300 mL), and water (300 mL).

-

Initiating the Reaction: Stir the biphasic mixture at room temperature. Cool the vessel to maintain an internal temperature of 10-15°C.

-

Addition of Oxidant: Slowly add 30% hydrogen peroxide (394g) dropwise, ensuring the temperature does not exceed 20°C. The H₂O₂ oxidizes bromide to bromine in situ.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to 30°C and continue stirring for approximately 36 hours.

-

Work-up and Isolation:

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic (dichloromethane) layer with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by drying over anhydrous sodium sulfate.

-

Remove the dichloromethane under reduced pressure to yield the crude product as a light yellow solid.

-

Causality and Expertise: The use of a biphasic system (dichloromethane/water) and the in situ generation of bromine from NaBr/H₂SO₄/H₂O₂ is a common industrial approach to avoid handling elemental bromine, which is highly corrosive and hazardous. The slow addition of hydrogen peroxide controls the rate of bromine generation, thus managing the exothermicity of the reaction.

Method 2: Synthesis from 2-Chlorobenzaldehyde

An alternative route involves a one-pot reaction starting from 2-chlorobenzaldehyde.

Reaction Mechanism: Haloform-type Reaction

Caption: Simplified mechanism for synthesis from 2-chlorobenzaldehyde.

Detailed Protocol: This protocol is based on a process described in U.S. Patent 5,036,156.[6]

-

Preparation: Prepare a vigorously stirred mixture of crushed ice (160g), potassium hydroxide (160g), and dioxane (100 mL) in a reaction vessel, maintaining a temperature of approximately 0°C.

-

Addition of Reactants: Slowly add a solution of 2-chlorobenzaldehyde (100g) and tribromomethane (bromoform, 198g) in dioxane (60 mL) to the cold KOH mixture.

-

Reaction: Stir the mixture for one hour, then add 1 liter of water and continue stirring for 18 hours at a temperature between 0°C and 5°C.

-

Work-up and Isolation:

-

Wash the reaction mixture three times with cold isopropyl ether (400 mL each).

-

Acidify the remaining aqueous phase by adding concentrated hydrochloric acid.

-

Extract the product into toluene (2 x 400 mL).

-

The combined toluene extracts can be dried and concentrated to yield the product, which can be further purified by recrystallization from toluene. The reported yield for this method is around 63%.[6]

-

Causality and Expertise: This method leverages a haloform-type reaction followed by rearrangement. The low reaction temperature is critical to suppress side reactions, such as the formation of mandelic acid.[6] The use of a phase-transfer catalyst can also be employed in similar syntheses to improve yields in biphasic systems.[7]

Analytical Methods for Quality Control

Rigorous analytical control is essential to ensure the purity and identity of α-Bromo-2-chlorophenylacetic acid, as impurities can have a significant impact on subsequent reaction steps and the quality of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of this compound.[2] While a specific validated monograph for this exact compound is not publicly available, a general reverse-phase HPLC method can be developed based on its chemical properties.

Workflow for HPLC Method Development

Caption: General workflow for HPLC purity analysis.

Recommended Starting Conditions:

-

Column: C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with an acidic modifier (e.g., 0.05-0.1% Trifluoroacetic Acid or Formic Acid) to ensure the carboxylic acid is protonated and gives a good peak shape.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Elution: A gradient elution, starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 210-254 nm.

-

Column Temperature: 30 °C.

Self-Validating System: The method should be validated for specificity, linearity, accuracy, and precision. Specificity can be confirmed by analyzing a placebo (all reagents minus the analyte) to ensure no interfering peaks. Linearity is established by creating a calibration curve with standards of known concentration.

Key Application: Synthesis of Clopidogrel

The primary and most significant application of α-Bromo-2-chlorophenylacetic acid is as a key intermediate in the synthesis of Clopidogrel.[1] The compound's reactivity is crucial for the key C-N bond-forming step.

The Nucleophilic Substitution Reaction

The synthesis proceeds via the esterification of the acid to its methyl ester, followed by a nucleophilic substitution (Sₙ2) reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Reaction Scheme: Clopidogrel Synthesis

Caption: Key steps in the synthesis of Clopidogrel.

Mechanism and Rationale: The reaction is a classic example of an Sₙ2 mechanism. The nitrogen atom of the tetrahydrothienopyridine acts as the nucleophile, attacking the electrophilic α-carbon of the methyl ester. Simultaneously, the bromide ion, being an excellent leaving group, is displaced.

Why Bromine? The Halogen's Critical Role: Experimental evidence and patent literature consistently show that the α-bromo intermediate is significantly more reactive than its α-chloro counterpart in this nucleophilic substitution.[8] This heightened reactivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which makes bromide a better leaving group.[8] This superior reactivity often leads to higher reaction yields and may allow for milder reaction conditions, which is a significant advantage in industrial-scale synthesis.[8]

Detailed Protocol for Clopidogrel Synthesis Step: This protocol is adapted from a process described in U.S. Patent 5,036,156.[6]

-

Reactant Preparation: In a suitable vessel, combine methyl α-bromo-2-chlorophenylacetate (13.5g), 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (7g), and sodium bicarbonate (6g) in methanol (80 mL).

-

Reaction: Stir the mixture at 80°C for 6 hours.

-

Work-up:

-

Cool the mixture and remove the solids by filtration.

-

Evaporate the solvent under reduced pressure.

-

Add ethyl acetate (120 mL) and water (60 mL) to the residue.

-

Separate the organic phase, wash with water, and then cool to -10°C.

-

The final product (often as a hydrochloride salt) can be precipitated by adding a mixture of ice and concentrated HCl.

-

Safety, Handling, and Storage

α-Bromo-2-chlorophenylacetic acid is a corrosive and hazardous chemical that requires careful handling.

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

First Aid:

-

Skin Contact: Immediately flush with large amounts of water and remove contaminated clothing.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[8]

-

Inhalation: Move person to fresh air. If not breathing, give artificial respiration.[2]

-

Conclusion

α-Bromo-2-chlorophenylacetic acid is more than just a chemical intermediate; it is a testament to the power of strategic halogenation in organic synthesis. Its enhanced reactivity, primarily due to the excellent leaving group ability of the bromide atom, makes it a superior choice for key bond-forming reactions in pharmaceutical manufacturing. For the research scientist and drug development professional, a thorough understanding of its synthesis, analytical profile, and the chemical principles governing its reactivity is essential for its successful and safe implementation in the development of life-saving medicines.

References

- alpha-Bromo-2-chlorobenzeneacetic acid. (n.d.). PubChem.

- Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price. (n.d.). IndiaMART.

- Mignani, G., & Aucejo, A. (1991). U.S. Patent No. 5,036,156. U.S. Patent and Trademark Office.

- MSDS of this compound. (2011, March 23). Capot Chemical.

- Organic Synthesis with this compound: A Key Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- α-Bromophenylacetic acid. (n.d.). NIST WebBook.

- MSDS of this compound. (2011, March 23). Capot Chemical.

- Mignani, G., & Aucejo, A. (1991). United States Patent 5,036,156.

- Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. (n.d.). Patsnap Eureka.

Sources

- 1. This compound - High Quality at Affordable Price [sonalplasrubind.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 29270-30-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. alpha-Bromo-2-chlorobenzeneacetic acid | C8H6BrClO2 | CID 2774031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]

- 6. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. α-Bromophenylacetic acid [webbook.nist.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. capotchem.com [capotchem.com]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action and Investigative Strategies for α-Bromo-2-chlorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bromo-2-chlorophenylacetic acid is a compound of significant interest within the realms of pharmaceutical and agrochemical synthesis. While its role as a versatile synthetic intermediate is well-established, its intrinsic biological activity and specific mechanism of action remain largely unexplored. This technical guide moves beyond its synthetic utility to propose a putative mechanism of action rooted in its inherent chemical reactivity. We present a comprehensive framework for researchers to systematically investigate and characterize the biochemical and cellular effects of this compound. This document serves as a roadmap, providing detailed experimental protocols and data interpretation strategies to elucidate its potential as a bioactive molecule.

The Duality of α-Bromo-2-chlorophenylacetic Acid: Synthetic Workhorse and Potential Bioactive Agent

α-Bromo-2-chlorophenylacetic acid is a halogenated derivative of phenylacetic acid, a structural motif found in various biologically active compounds.[1] Its primary utility lies in its role as a precursor for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[2][3] This is largely due to the presence of an α-bromo functional group, which makes the α-carbon highly susceptible to nucleophilic substitution reactions, allowing for the facile introduction of various functional groups.[1] A notable application is in the synthesis of the antithrombotic agent, Clopidogrel.[4]

Despite its widespread use as a synthetic building block, the inherent biological activity of α-Bromo-2-chlorophenylacetic acid itself is not well-documented in publicly available literature. However, its chemical structure, particularly the α-bromo carbonyl moiety, suggests a potential for direct interaction with biological macromolecules.[1] This guide, therefore, shifts the focus from its synthetic applications to its potential as a standalone bioactive compound, proposing a plausible mechanism of action and outlining the experimental pathways to validate this hypothesis.

A Putative Mechanism of Action: Irreversible Covalent Inhibition

The core of our proposed mechanism of action for α-Bromo-2-chlorophenylacetic acid lies in its nature as an alkylating agent. The α-bromo carbonyl group is a known reactive moiety capable of forming stable covalent bonds with nucleophilic residues commonly found in the active sites of enzymes, such as cysteine (thiol group) or histidine (imidazole group).[1] This covalent modification can lead to irreversible inhibition of the target enzyme's activity.

This proposed mechanism is not uncommon for compounds containing reactive electrophiles and forms the basis of action for numerous clinically used drugs. The specificity of this interaction would be dictated by the overall molecular structure of α-Bromo-2-chlorophenylacetic acid, which governs its ability to bind to the active site of a particular enzyme, and the proximity of the α-bromo group to a reactive nucleophilic residue.

Visualizing the Proposed Mechanism: A Signaling Pathway

The following diagram illustrates the hypothetical interaction of α-Bromo-2-chlorophenylacetic acid with a target enzyme, leading to its irreversible inhibition.

Caption: Proposed mechanism of irreversible enzyme inhibition by α-Bromo-2-chlorophenylacetic acid.

A Framework for Investigation: Experimental Protocols and Workflows

To validate the putative mechanism of action and identify the potential cellular targets of α-Bromo-2-chlorophenylacetic acid, a multi-pronged experimental approach is necessary. The following sections detail the key experimental workflows.

Initial Screening for Biological Activity

The first step is to ascertain whether α-Bromo-2-chlorophenylacetic acid exhibits any measurable biological effects in a cellular context.

Experimental Protocol: Cell Viability and Proliferation Assays

-

Cell Line Selection: Choose a panel of relevant human cell lines (e.g., cancer cell lines, normal cell lines) to assess cytotoxicity.

-

Compound Preparation: Prepare a stock solution of α-Bromo-2-chlorophenylacetic acid in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of α-Bromo-2-chlorophenylacetic acid for different time points (e.g., 24, 48, 72 hours).

-

Viability Assessment: Utilize a colorimetric or fluorometric assay to measure cell viability. Common methods include:

-

MTT Assay: Measures mitochondrial reductase activity.

-

Resazurin (alamarBlue) Assay: Measures metabolic activity.

-

ATP-based Assays (e.g., CellTiter-Glo): Measures cellular ATP levels.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Data Presentation: Summarizing Cytotoxicity Data

| Cell Line | Incubation Time (h) | IC50 (µM) |

| Cell Line A | 24 | Value |

| Cell Line A | 48 | Value |

| Cell Line A | 72 | Value |

| Cell Line B | 24 | Value |

| Cell Line B | 48 | Value |

| Cell Line B | 72 | Value |

Target Identification and Validation

If significant biological activity is observed, the next critical step is to identify the molecular target(s) of α-Bromo-2-chlorophenylacetic acid.

Experimental Workflow: Target Identification

The following diagram outlines a logical workflow for identifying the cellular targets of a covalent inhibitor.

Caption: Experimental workflow for identifying the cellular targets of α-Bromo-2-chlorophenylacetic acid.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

Once a candidate target enzyme is identified, its inhibition by α-Bromo-2-chlorophenylacetic acid must be confirmed and characterized.

-

Reagents: Obtain the purified recombinant target enzyme, its specific substrate, and a suitable buffer system.

-

Assay Setup: In a microplate format, combine the enzyme, buffer, and varying concentrations of α-Bromo-2-chlorophenylacetic acid.

-

Pre-incubation: Incubate the enzyme and inhibitor together for a defined period to allow for covalent bond formation.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

-

Data Analysis: Determine the rate of reaction at each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. To confirm irreversible inhibition, perform a "jump-dilution" experiment where the pre-incubated enzyme-inhibitor complex is diluted significantly before substrate addition. If the inhibition is irreversible, the activity will not be restored upon dilution.

Conclusion and Future Directions

α-Bromo-2-chlorophenylacetic acid, while primarily recognized for its role in chemical synthesis, possesses a chemical structure that suggests the potential for direct biological activity, likely through covalent modification of protein targets. This guide provides a foundational framework for researchers to explore this potential. By systematically applying the outlined experimental strategies, the scientific community can begin to unravel the putative mechanism of action of this intriguing molecule, potentially uncovering novel therapeutic or biological research applications. Further studies should focus on elucidating the specific protein targets, understanding the downstream cellular consequences of their inhibition, and exploring the structure-activity relationship of related analogs.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). High Purity Alpha-Bromo-2-Chlorophenylacetic Acid: Synthesis, Applications, and Market Insights.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Organic Synthesis with this compound: A Key Building Block.

- Taj Agro Products. (n.d.). This compound - High Quality at Affordable Price.

- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.

Sources

alpha-Bromo-2-chlorophenylacetic acid reactivity and functional groups

An In-depth Technical Guide to the Reactivity and Functional Groups of alpha-Bromo-2-chlorophenylacetic acid

Introduction: A Keystone Intermediate in Modern Synthesis

This compound (α-BCPAA) is a highly functionalized molecule that serves as a critical building block in the landscape of organic synthesis.[1] Its strategic combination of a carboxylic acid, an alpha-bromine atom, and a chlorinated phenyl ring confers a unique and versatile reactivity profile.[1] This trifecta of functional groups makes it an indispensable intermediate, particularly in the pharmaceutical industry where it is a well-established precursor to the anti-thrombotic agent Clopidogrel.[2][3] This guide, intended for researchers and drug development professionals, will provide an in-depth exploration of the molecule's structural features, core reactivity, mechanistic pathways, and practical applications, grounded in established chemical principles.

Molecular Architecture: An Analysis of Functional Groups

The reactivity of α-BCPAA is a direct consequence of the interplay between its constituent functional groups. Understanding each component is crucial to predicting its behavior in chemical transformations.

-

The Carboxylic Acid Moiety (-COOH): This group is the primary acidic center of the molecule. It readily undergoes deprotonation and participates in classic carboxylic acid reactions, most notably esterification and amidation.[2][4] Its presence is key for forming derivatives, such as the methyl ester, which is a direct precursor in several multi-step syntheses.[5][6]

-

The Alpha-Bromo Substituent (α-Br): The bromine atom is positioned on the carbon adjacent (alpha) to the carbonyl group. This placement is critical. The electron-withdrawing nature of the adjacent carbonyl enhances the electrophilicity of the α-carbon, making the bromine an excellent leaving group in nucleophilic substitution reactions.[7] Consequently, α-BCPAA is a potent alkylating agent, with the α-bromo group being highly susceptible to displacement by a wide range of nucleophiles.[7][8] This reactivity is the cornerstone of its utility in building molecular complexity.[9]

-

The 2-Chlorophenyl Ring: The phenyl ring is substituted with a chlorine atom at the ortho position. The chlorine atom exerts two opposing electronic effects: it withdraws electron density through the sigma bonds (inductive effect) and donates electron density through its lone pairs (resonance effect).[10] Overall, it is a deactivating group for electrophilic aromatic substitution but directs incoming electrophiles to the ortho and para positions.[10] The ortho-chloro group also introduces steric hindrance, which can influence the kinetics and regioselectivity of reactions involving the nearby carboxylic acid and alpha-carbon.

Synthesis of α-Bromo-2-chlorophenylacetic acid

The primary industrial method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction .[7][11] This reaction transforms a carboxylic acid with at least one alpha-hydrogen into an α-bromo carboxylic acid using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[12][13]

The mechanism proceeds through several distinct stages:

-

Acyl Bromide Formation: The carboxylic acid first reacts with PBr₃ to form an acyl bromide. This intermediate is crucial because, unlike the parent carboxylic acid, it can readily enolize.[7][12][14]

-

Enolization: The acyl bromide tautomerizes to its enol form, a process catalyzed by the HBr generated in situ.[7][13]

-

α-Bromination: The electron-rich enol acts as a nucleophile, attacking a molecule of Br₂ to form the α-bromo acyl bromide.[12][14]

-

Hydrolysis: Finally, the addition of water hydrolyzes the α-bromo acyl bromide, regenerating the carboxylic acid functionality to yield the final product, α-Bromo-2-chlorophenylacetic acid.[12][13]

Core Reactivity and Mechanistic Pathways

The synthetic value of α-BCPAA is derived from two primary reaction pathways: nucleophilic substitution at the alpha-carbon and reactions involving the carboxylic acid group.

Nucleophilic Substitution at the Alpha-Carbon (Sₙ2)

The α-bromo group is an excellent leaving group, making the alpha-carbon highly susceptible to attack by nucleophiles in a classic Sₙ2 reaction.[7] The transition state of this reaction is stabilized by the adjacent carbonyl group, which can delocalize the partial negative charge, leading to significantly increased reaction rates compared to standard alkyl bromides.[7] This reactivity is foundational to its role as a synthetic intermediate.[8][9]

Common Transformations:

-

Synthesis of α-Amino Acids: Reaction with ammonia or amines provides a direct route to α-amino acid derivatives.[7][8][12]

-

Synthesis of α-Hydroxy Acids: Hydrolysis with an aqueous base, followed by acidification, replaces the bromine with a hydroxyl group.[7]

-

Carbon-Carbon Bond Formation: Reaction with nucleophiles like cyanide (CN⁻) or enolates allows for the extension of the carbon skeleton.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality can be easily converted into other functional groups, most commonly esters and amides.

-

Esterification: In the presence of an alcohol (e.g., methanol) and an acid catalyst (e.g., H₂SO₄), α-BCPAA is converted to its corresponding ester.[15] The resulting α-bromo ester, such as methyl α-bromo-2-chlorophenylacetate, is a key intermediate in the synthesis of Clopidogrel and other pharmaceuticals.[2][5][6]

-

Amide Formation: Reaction with amines, typically activated by a coupling agent or after conversion to an acyl chloride, yields α-bromo amides.[4] These products are also valuable synthetic intermediates.

Physicochemical and Safety Data

Proper handling and storage are paramount when working with α-BCPAA due to its corrosive nature.

| Property | Value | References |

| Molecular Formula | C₈H₆BrClO₂ | [2][9][16] |

| Molecular Weight | 249.49 g/mol | [2][9][16] |

| Appearance | White to off-white solid/crystalline powder | [2][9] |

| Melting Point | 107-112 °C | [2][17] |

| Purity (by HPLC) | ≥ 99.0% | [2][9] |

| Solubility | Slightly soluble in water, soluble in organic solvents | [2][5] |

Safety Profile:

-

Hazards: Causes severe skin burns and eye damage.[18][19] May cause respiratory irritation.[20] It is classified as a corrosive solid.[19]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[21] Avoid all personal contact, including inhalation of dust.[18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20][21]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[18][19] Keep containers tightly sealed.[18][21]

Experimental Protocols

The following protocols are illustrative examples of common transformations involving α-BCPAA. All work should be conducted by trained personnel in a controlled laboratory setting.

Protocol 1: Esterification to Methyl α-Bromo-2-chlorophenylacetate

This protocol describes the acid-catalyzed esterification of α-BCPAA.

Objective: To synthesize the methyl ester of α-BCPAA, a key intermediate for Clopidogrel.[15]

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Isopropyl ether (or other suitable extraction solvent like ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve α-Bromo-2-chlorophenylacetic acid (1.0 eq) in an excess of methanol (e.g., 5-10 volumes).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material.

-

Work-up: After cooling to room temperature, remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and a suitable organic solvent (e.g., isopropyl ether).[15] Transfer the mixture to a separatory funnel.

-

Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the remaining acid. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

-

Washing: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl α-bromo-2-chlorophenylacetate.

-

Purification: The product can be further purified by distillation under reduced pressure if necessary.[15]

Protocol 2: Nucleophilic Substitution with an Amine

This protocol provides a general workflow for the synthesis of an α-amino acid derivative.

Objective: To displace the α-bromo group with an amine to form a new C-N bond.

Materials:

-

This compound methyl ester (prepared as in Protocol 1)

-

Target amine (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine for Clopidogrel synthesis)[15]

-

A non-nucleophilic base (e.g., sodium bicarbonate, potassium carbonate)[15]

-

A polar solvent (e.g., methanol, ethanol, acetonitrile)[15]

Procedure:

-

Reaction Setup: Combine the α-bromo ester (1.0 eq), the amine (1.0-1.2 eq), and the base (at least 1.0 eq) in a suitable polar solvent in a round-bottom flask.

-

Heating: Stir the mixture and heat to a temperature appropriate for the specific substrates (e.g., 80 °C or reflux) for several hours (e.g., 6-12 hours).[15]

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromo-ester is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove any inorganic solids by filtration.

-

Solvent Removal: Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product.

-

Purification: Purify the product as necessary, typically by column chromatography or recrystallization. For amine products, an acid-base extraction or salt formation (e.g., hydrochloride salt) can also be an effective purification strategy.[15]

Conclusion

This compound is a powerful and versatile synthetic intermediate whose value stems from the distinct and predictable reactivity of its three core functional groups. The ability to perform selective transformations at the alpha-carbon via Sₙ2 reactions, coupled with the derivatization potential of the carboxylic acid group, makes it an essential tool for constructing complex molecular architectures. Its prominent role in the synthesis of pharmaceuticals like Clopidogrel underscores its importance in drug development and industrial organic chemistry. A thorough understanding of its reactivity, guided by the principles outlined in this guide, enables chemists to leverage this key building block for innovation in both academic and industrial research.

References

- Organic Synthesis with this compound: A Key Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Alpha Halogenation of Carboxylic Acids. (n.d.). Chemistry Steps.

- 22.4: Alpha Bromination of Carboxylic Acids. (2024). Chemistry LibreTexts.

- The Hell–Volhard–Zelinsky Reaction. (2025). Master Organic Chemistry.

- α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. (2023). JoVE.

- Alpha Bromination of Carboxylic Acids. (n.d.). Fiveable.

- This compound - High Quality

- MSDS of this compound. (2011). Capot Chemical.

- Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester - High Quality

- This compound. (2022). Apollo Scientific.

- α-Halo carboxylic acids and esters. (n.d.). Wikipedia.

- a-Bromo-2-chlorophenylacetic acid. (n.d.). Chem-Impex.

- SAFETY DATA SHEET - this compound. (n.d.). Fisher Scientific.

- This compound. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. (2012).

- 18.6: Reactions at the α Carbons of Carboxylic Acids. (2021). Chemistry LibreTexts.

- Process for the preparation of α-bromo-phenylacetic acids. (1991).

- SAFETY DATA SHEET - this compound. (2025). Thermo Fisher Scientific.

- High Purity this compound: Synthesis, Applications, and Market Insights. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- a-Bromo-2-chlorophenylacetic acid 97. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). Santa Cruz Biotechnology.

- Why does the chlorobenzen gives ortho and para products during electrophillic substitution reaction? (2018). Quora.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound - High Quality at Affordable Price [sonalplasrubind.com]

- 3. nbinno.com [nbinno.com]

- 4. fiveable.me [fiveable.me]

- 5. Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester - High Quality at Best Price [sonalplasrubind.com]

- 6. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 9. chemimpex.com [chemimpex.com]

- 10. quora.com [quora.com]

- 11. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]

- 16. scbt.com [scbt.com]

- 17. α-溴-2-氯苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. fishersci.com [fishersci.com]

- 20. capotchem.com [capotchem.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

alpha-Bromo-2-chlorophenylacetic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of α-Bromo-2-chlorophenylacetic Acid in Organic Solvents

Executive Summary

α-Bromo-2-chlorophenylacetic acid is a pivotal intermediate in the synthesis of pharmaceuticals, most notably the antiplatelet agent Clopidogrel, as well as various agrochemicals.[1][2] Its effective use in reaction chemistry, purification, and formulation is fundamentally dependent on a thorough understanding of its solubility characteristics. This guide provides a comprehensive technical overview of the solubility of α-Bromo-2-chlorophenylacetic acid, addressing the theoretical underpinnings, expected behavior in various organic solvent classes, and a definitive protocol for its experimental determination. While extensive quantitative solubility data for this specific compound is not widely available in published literature, this document leverages data from its parent compound, phenylacetic acid, to provide expert analysis and evidence-based estimations, empowering researchers and process chemists to make informed decisions.

Physicochemical Profile of α-Bromo-2-chlorophenylacetic Acid

A molecule's solubility is intrinsically linked to its structure and physical properties. The key characteristics of α-Bromo-2-chlorophenylacetic acid are summarized below, providing the basis for understanding its interaction with various solvents.

The structure features a carboxylic acid group, which can act as a hydrogen bond donor and acceptor, an electrophilic α-bromo carbon, and a chlorinated phenyl ring. The presence of both a polar carboxylic acid and a large, substituted aromatic ring results in a molecule with dual hydrophilic and lipophilic character. The calculated XLogP3 of approximately 3.09 indicates a significant nonpolar character, suggesting a general preference for organic solvents over water.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrClO₂ | [4] |

| Molecular Weight | 249.49 g/mol | [4] |

| Appearance | White to off-white crystalline solid/powder | [1][4] |

| Melting Point | 106 - 112 °C | [1][4] |

| Calculated XLogP3 | ~3.09 | [3] |

| Purity (Typical) | ≥ 97-99% (HPLC) | [4] |

Theoretical Framework: The Science of Dissolution

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. Dissolution is a thermodynamic process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For α-Bromo-2-chlorophenylacetic acid, the following interactions are paramount:

-

Hydrogen Bonding: The carboxylic acid moiety (-COOH) is the most significant polar feature, capable of forming strong hydrogen bonds with protic solvents (e.g., alcohols) and other hydrogen bond acceptors (e.g., ketones, esters).

-

Dipole-Dipole Interactions: The polar C-Cl, C-Br, and C=O bonds contribute to the molecule's overall dipole moment, allowing for favorable interactions with other polar molecules.

-

Van der Waals Forces: The chlorinated phenyl ring provides a large, polarizable surface area for London dispersion forces, which are the primary mode of interaction with nonpolar solvents like toluene or hexane.

-

Halogen Bonding: The chlorine and bromine atoms can act as halogen bond donors, interacting with Lewis basic sites on solvent molecules, although this is generally a weaker force than hydrogen bonding.

The interplay of these forces dictates the extent to which the energy required to break the solute's crystal lattice is compensated by the energy released upon solvation.

Solubility Profile: An Evidence-Based Estimation

As direct quantitative solubility data for α-Bromo-2-chlorophenylacetic acid is scarce, we can build a robust predictive model by examining its parent compound, phenylacetic acid (PAA) . The data below provides a baseline for understanding how the core structure behaves in various solvents.[5]

Table 1: Quantitative Solubility of Phenylacetic Acid (PAA) at 20 °C

| Solvent | Solvent Class | Solubility of PAA ( g/100g of solution) |

|---|---|---|

| Methanol | Polar Protic | 57.3 |

| Ethanol | Polar Protic | 55.0 |

| 2-Propanol | Polar Protic | 50.1 |

| Acetone | Polar Aprotic | 54.3 |

| Ethyl Acetate | Polar Aprotic | 41.2 |

| Chloroform | Nonpolar | 18.0 |

| Toluene | Nonpolar | 24.3 |

| Water | Polar Protic | 1.6 |

Source: Gracin, S.; Rasmuson, Å. C. J. Chem. Eng. Data 2002, 47 (6), 1379–1383.[5]

Expert Analysis & Predicted Behavior of α-Bromo-2-chlorophenylacetic Acid:

The addition of bromine and chlorine atoms to the phenylacetic acid backbone introduces significant changes that will modulate its solubility profile:

-

Increased Molecular Weight and Polarity: The heavy halogen atoms increase the molecular weight and overall polarity and polarizability of the molecule. This enhancement in van der Waals forces and dipole-dipole interactions is expected to increase solubility in nonpolar and polar aprotic solvents like toluene, chloroform, and ethyl acetate compared to the parent PAA.

-

Effect on Polar Protic Solvents: In polar protic solvents like methanol and ethanol, the primary interaction is hydrogen bonding via the carboxylic acid group. While the halogen substituents increase the molecule's polarity, they also increase its size and nonpolar surface area. Therefore, the solubility in short-chain alcohols is expected to remain high, likely comparable to or slightly lower than that of PAA, as the bulkiness may slightly hinder the ideal solvation of the carboxylic acid group.

-

Water Solubility: The increased lipophilicity from the halogenated phenyl ring will almost certainly lead to a lower solubility in water compared to PAA's already low value. The compound is consistently described as "slightly soluble in water".[6]

Summary of Expected Solubility:

-

High Solubility: Expected in polar aprotic solvents (Acetone, Ethyl Acetate) and polar protic solvents (Methanol, Ethanol).

-

Moderate to Good Solubility: Expected in nonpolar aromatic solvents (Toluene) and halogenated solvents (Chloroform, Dichloromethane).

-

Low to Slight Solubility: Expected in nonpolar aliphatic solvents (Hexane, Heptane).

-

Very Low Solubility: Expected in Water.

Definitive Experimental Protocol for Solubility Determination

To obtain precise, actionable data, an experimental approach is essential. The Isothermal Shake-Flask Method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the equilibrium solubility of α-Bromo-2-chlorophenylacetic acid in a selected organic solvent at a specific temperature.

Materials & Equipment:

-

α-Bromo-2-chlorophenylacetic acid (purity >99%)

-

Solvent of choice (analytical grade)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of α-Bromo-2-chlorophenylacetic acid to a series of vials. The goal is to have undissolved solid present at equilibrium. For a new solvent, start by adding ~500 mg to 5 mL of the solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended. A preliminary kinetic study can determine the minimum time required.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette or syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a clean, tared vial. This step is critical to remove all undissolved solid particles. The filter should be pre-conditioned with the solution to avoid analyte loss due to adsorption.

-

-

Gravimetric Analysis (Optional but good for high concentrations):

-

Weigh the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.

-

Weigh the remaining solid residue.

-

Calculate solubility as g/100g of solvent.

-

-

Quantitative Analysis (Recommended Method):

-

Accurately dilute a known volume or mass of the clear, filtered saturate solution with a suitable solvent (often the mobile phase for HPLC) in a volumetric flask.

-

Prepare a series of calibration standards of α-Bromo-2-chlorophenylacetic acid of known concentrations.

-

Analyze the calibration standards and the diluted sample solution by a validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Data Reporting:

Solubility should be reported in clear units, such as mg/mL or g/100 mL , with the temperature specified (e.g., 25.0 ± 0.5 °C).

Visualizing Key Workflows and Relationships

Diagrams can clarify complex processes and relationships, ensuring protocols are followed with precision and the underlying principles are understood.

Caption: A streamlined workflow for the experimental determination of solubility.